molecular formula C8H16N2O B2875677 N'-hydroxycycloheptanecarboximidamide CAS No. 934606-33-4

N'-hydroxycycloheptanecarboximidamide

Cat. No.: B2875677
CAS No.: 934606-33-4
M. Wt: 156.229
InChI Key: SRMWOIMUMQVLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

N'-hydroxycycloheptanecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(10-11)7-5-3-1-2-4-6-7/h7,11H,1-6H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMWOIMUMQVLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N’-hydroxycycloheptanecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target molecules and modulating their activity . This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Biological Activity

N'-hydroxycycloheptanecarboximidamide is a compound that has garnered attention in the scientific community due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its unique chemical structure, which allows it to participate in various chemical reactions. These include oxidation, reduction, and substitution reactions, which can lead to the formation of different derivatives with potentially varied biological activities.

Types of Reactions

  • Oxidation : Can yield oxides under specific conditions.
  • Reduction : May produce amines or other reduced products.
  • Substitution : Involves the replacement of functional groups with other groups.

Common Reagents and Conditions

  • Oxidizing agents : Hydrogen peroxide.
  • Reducing agents : Sodium borohydride.
  • Catalysts : Various catalysts facilitate substitution reactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand. It binds to specific molecular targets, modulating their activity and potentially influencing various biological pathways. This interaction can lead to therapeutic effects or alterations in cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialActive against Gram-positive bacteria
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibits α-amylase and α-glucosidase

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation, warranting further exploration into its mechanism of action.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) associated with this compound. Understanding these relationships is crucial for optimizing its biological activity and therapeutic potential.

Key Findings:

  • The compound's structural features significantly influence its binding affinity to target proteins.
  • Modifications to the cycloheptane ring can enhance or diminish biological activity.

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